molecular formula C9H11BN2O2 B1386718 1,3-Dimethyl-1H-indazole-7-boronic acid CAS No. 1309982-19-1

1,3-Dimethyl-1H-indazole-7-boronic acid

Cat. No.: B1386718
CAS No.: 1309982-19-1
M. Wt: 190.01 g/mol
InChI Key: FNYYEXREWPLXSW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazole-7-boronic acid is a boronic acid derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indazole-7-boronic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with diazonium salts.

    Introduction of Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazole-7-boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or sodium hydroxide, are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Hydroxylated indazole derivatives.

    Substitution: Various substituted indazole derivatives, depending on the reactants used.

Scientific Research Applications

1,3-Dimethyl-1H-indazole-7-boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications due to their ability to interact with biological molecules.

    Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are used in cancer treatment.

    Industry: The compound can be used in the development of advanced materials, such as boron-doped polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-indazole-6-boronic acid
  • 1-Methyl-1H-indazole-7-boronic acid
  • 1,7-Dimethyl-1H-indazole-5-boronic acid

Uniqueness

1,3-Dimethyl-1H-indazole-7-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules

Properties

IUPAC Name

(1,3-dimethylindazol-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-7-4-3-5-8(10(13)14)9(7)12(2)11-6/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYYEXREWPLXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C(=NN2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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